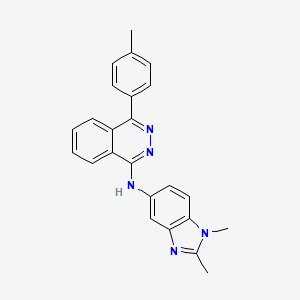![molecular formula C19H31N3O B6112207 N-(tert-butyl)-3-[(4-isopropylphenyl)amino]-1-piperidinecarboxamide](/img/structure/B6112207.png)
N-(tert-butyl)-3-[(4-isopropylphenyl)amino]-1-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-butyl)-3-[(4-isopropylphenyl)amino]-1-piperidinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as Boc-PIP and is a piperidine derivative. Boc-PIP has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Wirkmechanismus
The mechanism of action of Boc-PIP involves the inhibition of protein kinases, which play a crucial role in cell signaling pathways. Boc-PIP specifically targets the protein kinase CK2, which is overexpressed in cancer cells and is involved in various cellular processes such as cell proliferation and survival. By inhibiting CK2, Boc-PIP induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
Boc-PIP has been found to have various biochemical and physiological effects. In cancer cells, Boc-PIP induces cell cycle arrest and apoptosis by inhibiting CK2. In neurons, Boc-PIP has been found to modulate neurotransmitter release and protect against oxidative stress-induced cell death. Boc-PIP has also been found to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
Boc-PIP has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized and purified. Boc-PIP has also been extensively studied, and its mechanism of action and biochemical and physiological effects are well understood. However, Boc-PIP has some limitations for lab experiments. It has low solubility in water, which can make it challenging to work with in aqueous solutions. Boc-PIP can also be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on Boc-PIP. One area of research is the development of new drugs based on Boc-PIP. Researchers can use Boc-PIP as a lead compound to design and develop new drugs with improved therapeutic properties. Another area of research is the study of Boc-PIP in combination with other drugs. Boc-PIP has been found to have synergistic effects with other drugs, and researchers can explore these combinations for improved therapeutic outcomes. Additionally, researchers can study the effects of Boc-PIP in various disease models to identify new therapeutic applications.
Synthesemethoden
The synthesis of Boc-PIP involves the reaction between tert-butyl piperidine-1-carboxylate and 4-isopropyl aniline. The reaction is carried out in the presence of a catalyst, typically palladium on carbon. The product is then purified through recrystallization to obtain pure Boc-PIP.
Wissenschaftliche Forschungsanwendungen
Boc-PIP has been studied for its potential therapeutic applications in various fields such as cancer research, neuroscience, and drug discovery. In cancer research, Boc-PIP has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neuroscience, Boc-PIP has been studied for its potential as a neuroprotective agent and for its ability to modulate neurotransmitter release. In drug discovery, Boc-PIP has been used as a lead compound to design and develop new drugs with improved therapeutic properties.
Eigenschaften
IUPAC Name |
N-tert-butyl-3-(4-propan-2-ylanilino)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O/c1-14(2)15-8-10-16(11-9-15)20-17-7-6-12-22(13-17)18(23)21-19(3,4)5/h8-11,14,17,20H,6-7,12-13H2,1-5H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQZJOHKEOBVIAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2CCCN(C2)C(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzoyl)amino]benzoic acid](/img/structure/B6112135.png)
![1-[1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-piperidinyl]-4-(2-fluorophenyl)piperazine](/img/structure/B6112145.png)

![8-(2-amino-4-pyrimidinyl)-7-hydroxy-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B6112167.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-N-methyl-2-(methylthio)-1,3-thiazole-4-carboxamide](/img/structure/B6112168.png)
![N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-chloro-4-methylbenzamide](/img/structure/B6112178.png)

![4-[(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)amino]-1-[2-(4-methoxyphenyl)ethyl]-2-pyrrolidinone](/img/structure/B6112180.png)
![5,5-dimethyl-2-[1-(propylamino)propylidene]-1,3-cyclohexanedione](/img/structure/B6112185.png)
![6-methyl-5-[5-(5-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)-1,2,4-oxadiazol-3-yl]-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B6112191.png)
![2-methoxybenzaldehyde [5-(4-fluorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6112197.png)
![N-cyclooctyl-6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B6112214.png)
![1-[cyclohexyl(methyl)amino]-3-{4-[(4-isopropyl-1-piperazinyl)methyl]-2-methoxyphenoxy}-2-propanol](/img/structure/B6112220.png)
![2-[4-(1-piperidin-1-ylethyl)phenyl]nicotinamide](/img/structure/B6112223.png)